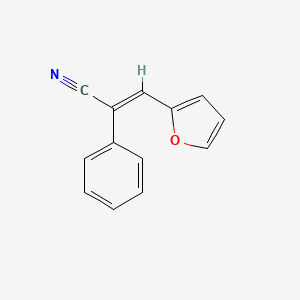
3-(Furan-2-yl)-2-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-yl)-2-phenylacrylonitrile is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This specific compound features a furan ring attached to a phenyl group and an acrylonitrile moiety, making it a versatile molecule in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-phenylacrylonitrile typically involves the condensation of furan-2-carbaldehyde with benzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact.
化学反应分析
Types of Reactions
3-(Furan-2-yl)-2-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 3-(Furan-2-yl)-2-phenylpropylamine.
Substitution: Halogenated derivatives such as 3-(Furan-2-yl)-2-(4-bromophenyl)acrylonitrile.
科学研究应用
3-(Furan-2-yl)-2-phenylacrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 3-(Furan-2-yl)-2-phenylacrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions.
相似化合物的比较
Similar Compounds
3-(Furan-2-yl)propanoic acid: A furan derivative with a carboxylic acid group instead of a nitrile group.
3-(Furan-2-yl)-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group.
3-(Furan-2-yl)-2-phenylpropanal: Similar structure but with an aldehyde group.
Uniqueness
3-(Furan-2-yl)-2-phenylacrylonitrile is unique due to its combination of a furan ring, phenyl group, and nitrile moiety. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
1207-91-6 |
|---|---|
分子式 |
C13H9NO |
分子量 |
195.22 g/mol |
IUPAC 名称 |
(E)-3-(furan-2-yl)-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C13H9NO/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9- |
InChI 键 |
KIVIUFMRHGKARE-XFXZXTDPSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C#N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


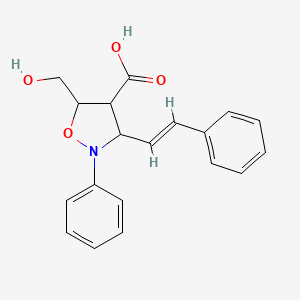
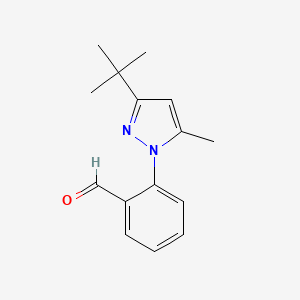
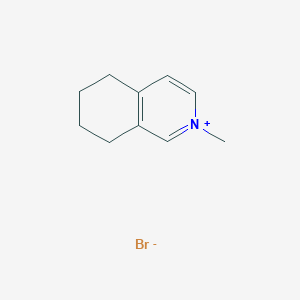

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
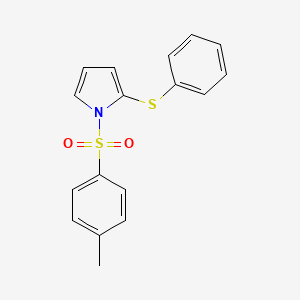
![Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
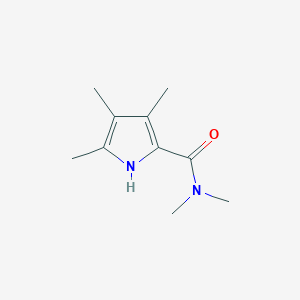
![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)


![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)

